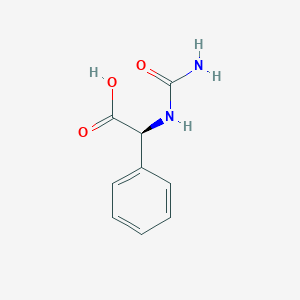
N-AC-L-Phg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-L-phenylglycine is a derivative of phenylglycine, an amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents. N-acetyl-L-phenylglycine is used in various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-acetyl-L-phenylglycine can be synthesized through several methods. One common approach involves the acetylation of L-phenylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-acetyl-L-phenylglycine as the primary product .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-phenylglycine often involves the use of large-scale reactors where L-phenylglycine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-L-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenylglycine oxides.
Reduction: Phenylglycine amines.
Substitution: Various substituted phenylglycine derivatives.
Applications De Recherche Scientifique
N-acetyl-L-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mécanisme D'action
The mechanism of action of N-acetyl-L-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, in the context of neurological disorders, it may act by modulating neurotransmitter levels and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylglycine: The parent compound of N-acetyl-L-phenylglycine.
4-Hydroxyphenylglycine: A hydroxylated derivative of phenylglycine.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with two hydroxyl groups.
Uniqueness
N-acetyl-L-phenylglycine is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This modification enhances its solubility in organic solvents and its stability under various conditions, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
(2S)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m0/s1 |
Clé InChI |
GIOUOHDKHHZWIQ-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















